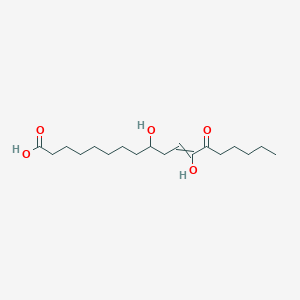
4-(1-Ethoxyethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethoxyethyl)pyridine is an organic compound belonging to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)pyridine can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the Bohlmann-Rahtz pyridine synthesis utilizes a combination of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve regioselective alkylation .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Ethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Aplicaciones Científicas De Investigación
4-(1-Ethoxyethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some pyridine compounds are used in pharmaceuticals for their therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethoxyethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . This compound can inhibit or activate specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Pyridine: The parent compound with a simple aromatic ring containing one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms, known for its role in nucleic acids.
Pyrrole: A five-membered ring with one nitrogen atom, commonly found in natural products.
Uniqueness: 4-(1-Ethoxyethyl)pyridine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its simpler counterparts .
Propiedades
Número CAS |
63557-67-5 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-(1-ethoxyethyl)pyridine |
InChI |
InChI=1S/C9H13NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8H,3H2,1-2H3 |
Clave InChI |
FVYWSAFBQIRVAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)
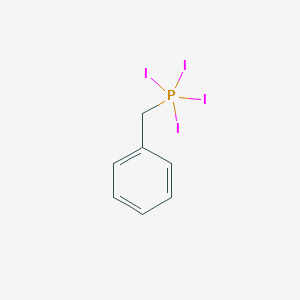

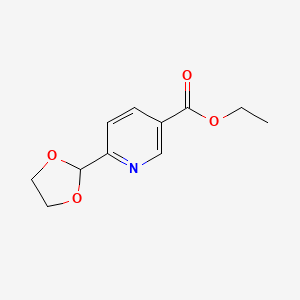

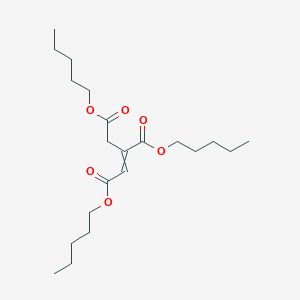

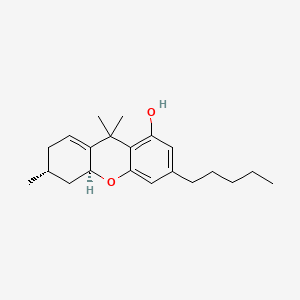
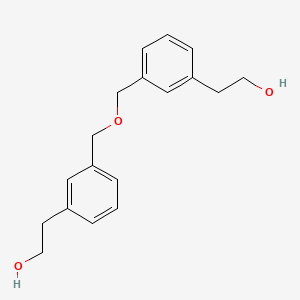
![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)


